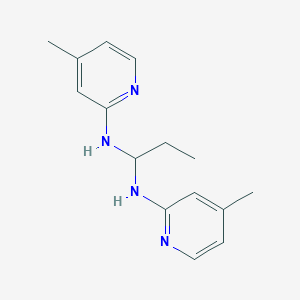

N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine

Beschreibung

N¹,N'¹-Bis(4-methylpyridin-2-yl)propane-1,1-diamine is a propane-1,1-diamine derivative substituted with two 4-methylpyridin-2-yl groups at the terminal amine positions. Its structure confers unique steric and electronic properties, making it a candidate for coordination chemistry, drug design, and materials science. The molecular formula is C₁₇H₂₂N₄, with a molecular weight of 282.39 g/mol.

Eigenschaften

CAS-Nummer |

663151-81-3 |

|---|---|

Molekularformel |

C15H20N4 |

Molekulargewicht |

256.35 g/mol |

IUPAC-Name |

1-N,1-N'-bis(4-methylpyridin-2-yl)propane-1,1-diamine |

InChI |

InChI=1S/C15H20N4/c1-4-13(18-14-9-11(2)5-7-16-14)19-15-10-12(3)6-8-17-15/h5-10,13H,4H2,1-3H3,(H,16,18)(H,17,19) |

InChI-Schlüssel |

PXDZBINGCFFWAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(NC1=NC=CC(=C1)C)NC2=NC=CC(=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine typically involves the reaction of 4-methylpyridine with propane-1,1-diamine under controlled conditions. One common method involves the use of a condensation reaction, where the 4-methylpyridine is reacted with propane-1,1-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N~1~,N’~1~-Bis(4-methylpyridin-2-yl)propan-1,1-diamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Aminderivate führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH~4~) oder Natriumborhydrid (NaBH~4~) werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen umfassen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu N-Oxiden führen, während Reduktion sekundäre oder tertiäre Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N1,N’~1~-Bis(4-methylpyridin-2-yl)propan-1,1-diamin seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an Metallionen binden und stabile Komplexe bilden, die die Aktivität von Enzymen modulieren können. Darüber hinaus ermöglicht ihre Fähigkeit, an Redoxreaktionen teilzunehmen, die Beeinflussung verschiedener biochemischer Pfade.

Wirkmechanismus

The mechanism by which N1,N’~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its ability to participate in redox reactions allows it to influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

Key differences among propane-diamine derivatives arise from:

- Substitution positions : 1,1- vs. 1,3-diamine backbones.

- Aromatic substituents : Pyridine, pyrimidine, or substituted phenyl groups.

- Functional groups : Methyl, nitro, trifluoromethyl, or halogen substituents.

Table 1: Structural and Functional Comparison

Research Findings and Data

Table 2: Key Research Insights

Biologische Aktivität

N~1~,N'~1~-Bis(4-methylpyridin-2-yl)propane-1,1-diamine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a backbone of propane-1,1-diamine with two 4-methylpyridine moieties attached. The molecular formula is with a molecular weight of 260.35 g/mol. The presence of the pyridine rings contributes to its unique reactivity and biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Induces apoptosis via caspase activation |

| MCF7 (Breast) | 15 | Disrupts cell cycle progression |

| HeLa (Cervical) | 12 | Inhibits DNA synthesis |

These findings suggest that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit certain proteases that are crucial for tumor metastasis.

3. Neuroprotective Effects

Studies indicate potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to modulate pathways involved in oxidative stress response, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: In Vivo Efficacy in Tumor Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of this compound. Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.